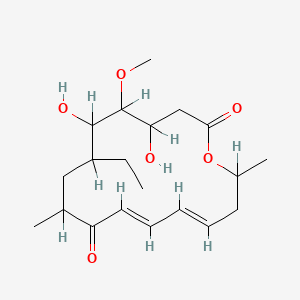
Platenolide I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platenolide I is a macrolactone isolated from Streptomyces platensis.
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for characterizing Platenolide I’s purity and structural configuration?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Cross-validate results with published spectra and retention indices .
Q. How can researchers design a preliminary synthesis protocol for this compound?
Methodological Answer: Begin with retrosynthetic analysis of the macrolide core, prioritizing ring-closing metathesis or lactonization. Optimize reaction conditions (e.g., solvent, catalyst) using small-scale trials. Document yield, stereochemical outcomes, and byproducts. Validate intermediates via thin-layer chromatography (TLC) and infrared (IR) spectroscopy .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer: Employ cell viability assays (e.g., MTT or resazurin) against target cancer cell lines, with dose-response curves (e.g., IC50 calculations). Include positive controls (e.g., doxorubicin) and validate results across biological replicates. Use ANOVA for statistical significance testing .
Advanced Research Questions
Q. How should researchers design a PICOT framework for studying this compound’s mechanism of action in vivo?
Methodological Answer:
- P (Population): Rodent models with xenografted tumors.
- I (Intervention): Daily intraperitoneal administration of this compound (dose range: 5–20 mg/kg).
- C (Comparison): Vehicle control vs. standard chemotherapy.
- O (Outcome): Tumor volume reduction (measured via caliper) and apoptosis markers (e.g., caspase-3).
- T (Time): 4-week treatment with follow-up at 48-hour intervals. Reference prior pharmacokinetic studies to justify dose selection .
Q. How can contradictions between newly observed bioactivity of this compound and existing literature be resolved?
Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate disputed experiments under standardized conditions. Perform meta-analysis using fixed-effects models to assess heterogeneity. Address discrepancies in discussion sections with sensitivity analyses .
Q. What strategies ensure reproducibility of this compound’s synthetic pathway in cross-laboratory studies?
Methodological Answer: Publish detailed experimental protocols with exact reagent grades, equipment specifications (e.g., NMR MHz, HPLC column type), and raw data in supplementary materials. Use controlled atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps. Collaborate with third-party labs for independent validation .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mode of action?
Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, GO) to identify perturbed biological processes. Validate hypotheses via CRISPR-Cas9 knockouts of target genes in relevant cell models .
Q. Methodological Best Practices
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?
Methodological Answer: Apply nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values. Use the Benjamini-Hochberg procedure to adjust for multiple comparisons. Report 95% confidence intervals and effect sizes. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) .
Q. How to structure appendices for raw data transparency in this compound studies?
Methodological Answer: Include crystallographic data (CIF files), NMR spectra (FID files), and HPLC chromatograms as supplementary materials. Label appendices with descriptive titles (e.g., “Appendix A: Synthetic Yield Optimization Data”) and reference them in-text. Adhere to CC-BY-SA licensing for public datasets .
Q. What ethical considerations apply to in vivo studies involving this compound?
Methodological Answer: Follow ARRIVE guidelines for animal research. Obtain institutional ethics approval (IACUC), document humane endpoints, and include randomization/blinding protocols. Publish negative results to avoid publication bias .
Propiedades
Número CAS |
52212-94-9 |
|---|---|
Fórmula molecular |
C20H32O6 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(11E,13E)-7-ethyl-4,6-dihydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C20H32O6/c1-5-15-11-13(2)16(21)10-8-6-7-9-14(3)26-18(23)12-17(22)20(25-4)19(15)24/h6-8,10,13-15,17,19-20,22,24H,5,9,11-12H2,1-4H3/b7-6+,10-8+ |
Clave InChI |
VWVDRJWACDDRKD-LQPGMRSMSA-N |
SMILES |
CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C |
SMILES isomérico |
CCC1CC(C(=O)/C=C/C=C/CC(OC(=O)CC(C(C1O)OC)O)C)C |
SMILES canónico |
CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Platenolide I; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















